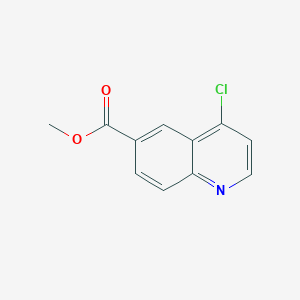

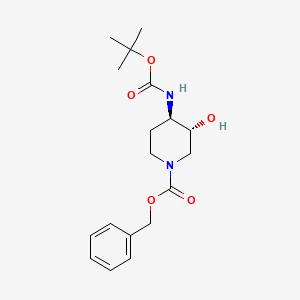

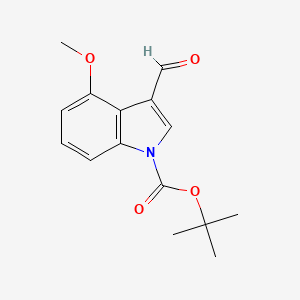

![molecular formula C6H4IN3 B1397152 7-Iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 889451-26-7](/img/structure/B1397152.png)

7-Iodo-5H-pyrrolo[2,3-B]pyrazine

Descripción general

Descripción

“7-Iodo-5H-pyrrolo[2,3-B]pyrazine” is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .

Molecular Structure Analysis

The molecular structure of “7-Iodo-5H-pyrrolo[2,3-B]pyrazine” includes a pyrrole ring and a pyrazine ring . The InChI code for a similar compound, “7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine”, is 1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 .

Aplicaciones Científicas De Investigación

Optoelectronic Material Development

- Optical and Thermal Properties: Research has demonstrated the potential of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine derivatives in optoelectronic applications. Investigations into the optical and thermal properties of these compounds, specifically 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives, show promising results for their use in organic materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

Chemical Synthesis and Properties

- Synthesis Methods: Efficient methods for synthesizing various 7-Iodo-5H-pyrrolo[2,3-B]pyrazine derivatives have been developed. These methods include palladium-catalyzed heteroannulation, which is effective for producing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines (Hopkins & Collar, 2005). Additionally, the use of microwave irradiation in synthesis has shown dramatically improved results in some instances.

- Molecular Interactions and Pharmacokinetics: Certain derivatives of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine, like 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, have been investigated for their potential as protein kinase inhibitors with significant antiproliferative activity. Molecular modeling studies have provided insights into the drug-kinase interactions of these compounds (Dubinina et al., 2006).

Novel Compound Synthesis

- Development of New Derivatives: Research has focused on creating new derivatives of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine with varied substituents. These efforts include the synthesis of peptidomimetics based on 5H-pyrrolo[3,4-b]pyrazine (Biitseva et al., 2015) and the development of 6-substituted derivatives via palladium-catalyzed heteroannulation (Hopkins & Collar, 2004).

Biological and Pharmacological Studies

- Anti-Inflammatory Properties: Some derivatives of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine have shown moderate in vitro anti-inflammatory effects. This suggests potential applications in the development of anti-inflammatory agents (Zhou et al., 2013).

Safety and Hazards

For safety, it is recommended to avoid breathing mist, gas, or vapors of “7-Iodo-5H-pyrrolo[2,3-B]pyrazine”. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The pyrrolopyrazine structure, including “7-Iodo-5H-pyrrolo[2,3-B]pyrazine”, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mecanismo De Acción

Target of Action

The primary target of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .

Mode of Action

7-Iodo-5H-pyrrolo[2,3-B]pyrazine interacts with its target, FGFR, by forming an essential hydrogen bond with the FGFR1 hinge using the nitrogen atom in the pyrazine ring . This interaction results in the inhibition of the kinase activity of FGFR .

Biochemical Pathways

The inhibition of FGFR by 7-Iodo-5H-pyrrolo[2,3-B]pyrazine affects various biochemical pathways. FGFR is involved in many cellular processes, including cell growth, differentiation, and angiogenesis . Therefore, its inhibition can lead to the suppression of these processes, particularly in cancer cells where FGFR is often overexpressed or mutated .

Pharmacokinetics

It’s known that the compound is a solid and can be dissolved in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine is the inhibition of FGFR kinase activity . This leads to the suppression of the cellular processes that FGFR is involved in, such as cell growth, differentiation, and angiogenesis . Therefore, it has potential therapeutic effects in cancers where FGFR is overexpressed or mutated .

Action Environment

The action, efficacy, and stability of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability . Furthermore, the presence of other molecules can influence its action and efficacy.

Propiedades

IUPAC Name |

7-iodo-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZUTCSWHPWNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729603 | |

| Record name | 7-Iodo-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889451-26-7 | |

| Record name | 7-Iodo-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

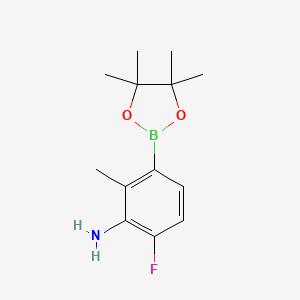

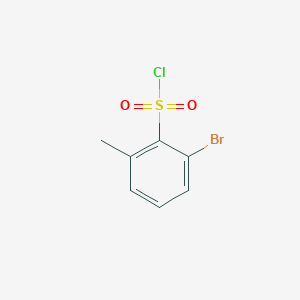

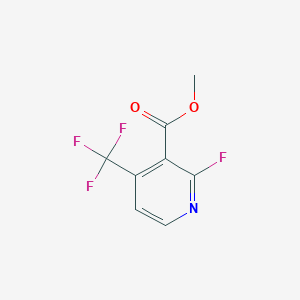

![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)

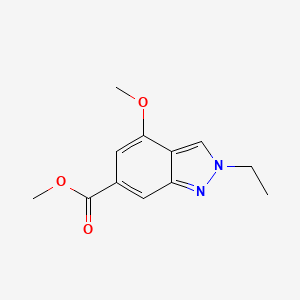

![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)